molecular formula C7H6BrF2N B3228178 2-Bromo-4-(difluoromethyl)aniline CAS No. 1261819-46-8

2-Bromo-4-(difluoromethyl)aniline

Cat. No.: B3228178
CAS No.: 1261819-46-8
M. Wt: 222.03
InChI Key: LXQQECFIJRFJEL-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)aniline is a halogenated aromatic amine with the molecular formula C₉H₁₀BrF₂N and a molecular weight of 250.08 g/mol . The compound features a bromine atom at the 2-position and a difluoromethyl (–CF₂H) group at the 4-position of the aniline ring. The difluoromethyl group introduces moderate electronegativity and lipophilicity, making the compound a versatile intermediate in pharmaceutical synthesis and materials science. Its reactivity is influenced by the electron-withdrawing effects of the bromine and difluoromethyl groups, which activate the aromatic ring for nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

2-bromo-4-(difluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQQECFIJRFJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethyl)aniline typically involves the bromination of 4-(difluoromethyl)aniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aniline derivative in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted anilines and biaryl compounds.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and other reduced derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug development .

Comparison with Similar Compounds

Substituent Variations in Brominated Anilines

Halogen and Fluorinated Alkyl Substituents
  • 2-Bromo-4-(trifluoromethyl)aniline

    • Molecular Formula : C₇H₅BrF₃N
    • Key Differences : The trifluoromethyl (–CF₃) group is more electronegative and sterically bulky than –CF₂H. This increases thermal stability and resistance to metabolic degradation but may reduce solubility in polar solvents .
    • Applications : Used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl derivatives for drug discovery .
  • 2-Bromo-4-fluoroaniline

    • Molecular Formula : C₆H₅BrFN
    • Key Differences : A single fluorine atom at the 4-position results in lower molecular weight (190.01 g/mol) and reduced steric hindrance compared to –CF₂H. Boiling point: 221°C , density: 1.670 g/cm³ .
    • Reactivity : Enhanced para-directing effects due to fluorine’s strong electron-withdrawing nature facilitate electrophilic substitutions .
Methyl and Iodo Substituents
  • Melting point: 40–42°C . Applications: Intermediate in agrochemical synthesis due to improved stability from the methyl group .
  • 5-Bromo-4-iodo-2-methylaniline

    • Molecular Formula : C₇H₇BrIN
    • Key Differences : The iodine atom increases molecular weight (318.96 g/mol) and polarizability, enhancing utility in heavy-atom-mediated reactions (e.g., X-ray crystallography). Weak hydrogen bonding (N⋯N: 3.300 Å) is observed in its crystal structure .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Notable Features
2-Bromo-4-(difluoromethyl)aniline 250.08 Moderate lipophilicity, cross-coupling reactivity
2-Bromo-4-(trifluoromethyl)aniline 239.02 High thermal stability, metabolic resistance
2-Bromo-4-fluoroaniline 190.01 221 1.670 High solubility, para-directing
4-Bromo-5-fluoro-2-methylaniline 204.04 Steric hindrance from methyl

Biological Activity

2-Bromo-4-(difluoromethyl)aniline is an organic compound characterized by a bromine atom, a difluoromethyl group, and an aniline structure. Its molecular formula is C7H6BrF2NC_7H_6BrF_2N with a molecular weight of approximately 222.03 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential bioactive properties, particularly in drug discovery.

The presence of both the bromine and difluoromethyl groups in this compound significantly influences its chemical reactivity and biological activity. The bromine atom can participate in nucleophilic substitution reactions, while the difluoromethyl group enhances lipophilicity, potentially improving binding interactions with biological targets.

Anticancer and Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anticancer and anti-inflammatory activities. The exact mechanisms of action are believed to involve interactions with specific molecular targets, such as enzymes or receptors, which may alter their activity.

The compound's unique structural features allow it to bind selectively to certain enzymes or receptors, influencing their activity and contributing to its biological effects. Research indicates that compounds with similar structures often exhibit significant biological properties, including antimicrobial and antifungal activities.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesCAS Number
2-Bromo-4,6-difluoroanilineSimilar structure but lacks the difluoromethyl group136285
2-Bromo-4-(trifluoromethyl)anilineContains a trifluoromethyl group instead of difluoromethyl93899
3-Amino-2-bromobenzotrifluorideContains trifluoromethyl group58458-10-9

The distinctive combination of difluoromethyl and bromine groups in this compound enhances its potential for various synthetic and research applications compared to similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds containing CF2_2X moieties (where X can be Cl, Br, or I), highlighting their potential as strong halogen bond donors. These studies demonstrate that such compounds can interact with proteins involved in various biological processes, including those related to cancer progression .

In one study involving the difluoroalkylation of anilines, researchers noted that the introduction of difluoromethyl groups could enhance the reactivity and selectivity of the resulting compounds, suggesting potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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